

Spectroscopic Profile of 1,4-Butane Sultone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Butane sultone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,4-butane sultone** (CAS No. 1633-83-6), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,4-butane sultone**.

Table 1: ¹H NMR Spectroscopic Data for 1,4-Butane Sultone[1]

Assignment	Chemical Shift (δ) in ppm
A	4.551
B	3.169
C	2.249
D	1.868

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Butane Sultone^{[1][2]}

Assignment	Chemical Shift (δ) in ppm
1	74.28
2	48.31
3	23.52
4	22.85

Solvent: CDCl₃^[1]

Table 3: Infrared (IR) Spectroscopy Peak List for 1,4-Butane Sultone

Frequency (cm ⁻¹)	Intensity	Assignment
~2950	Medium-Strong	C-H Stretch (alkane)
~1350 & ~1175	Strong	S=O Asymmetric & Symmetric Stretch (sulfonate)
~1050	Strong	C-O Stretch (ester)

Note: The exact peak positions can vary slightly depending on the sampling method.

Table 4: Mass Spectrometry (MS) Data for 1,4-Butane Sultone

m/z	Relative Intensity (%)	Assignment
136	Moderate	$[M]^+$ (Molecular Ion)
92	High	$[M - C_2H_4O]^+$
42	99.99	$[C_3H_6]^+$ (Base Peak)[2]
41	46.97	$[C_3H_5]^+$

Ionization Method: Electron Impact (EI)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **1,4-butane sultone**.

Materials:

- **1,4-Butane Sultone** (5-25 mg for 1H , 20-50 mg for ^{13}C)[3]
- Deuterated chloroform ($CDCl_3$)
- NMR tube (5 mm diameter)
- Pasteur pipette
- Small vial
- Vortex mixer or sonicator

Procedure:

- Sample Preparation: Accurately weigh the required amount of **1,4-butane sultone** and transfer it to a clean, dry vial.[3]

- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[3]
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[3]
- Using a Pasteur pipette, transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum.
 - If required, acquire the ^{13}C spectrum. This will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[4]

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1,4-butane sultone**.

Materials:

- **1,4-Butane Sultone** (liquid)
- FTIR spectrometer
- Salt plates (e.g., KBr) or an ATR accessory
- Pipette

Procedure (Liquid Film Method):

- Ensure the salt plates are clean and dry.
- Place one to two drops of liquid **1,4-butane sultone** onto one salt plate.

- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Place the sandwiched plates into the sample holder of the FTIR spectrometer.
- Acquire the spectrum.
- After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of **1,4-butane sultone**.

Materials:

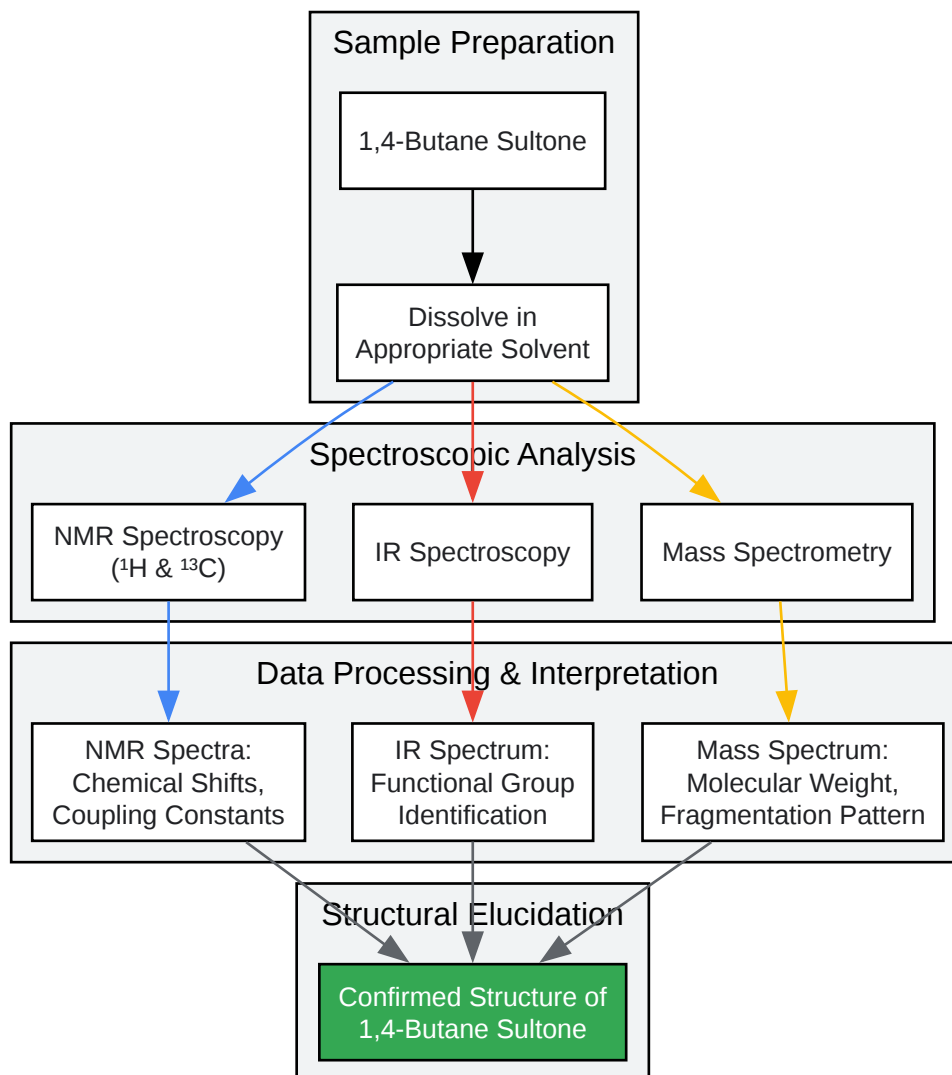
- **1,4-Butane Sultone**
- Mass spectrometer (e.g., with an Electron Impact source)
- Suitable solvent for sample introduction (if necessary)

Procedure (Electron Impact Ionization):

- Introduce a small amount of the **1,4-butane sultone** sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.^{[5][6]}
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.^{[6][7]}
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **1,4-butane sultone**.



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Caption: General workflow for the spectroscopic analysis of **1,4-butane sultone**.

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